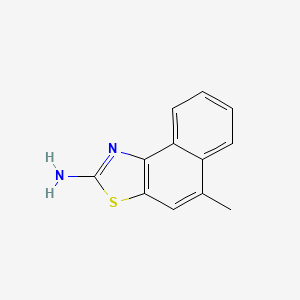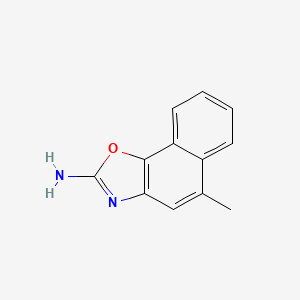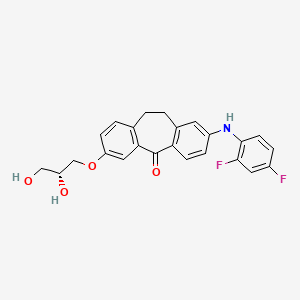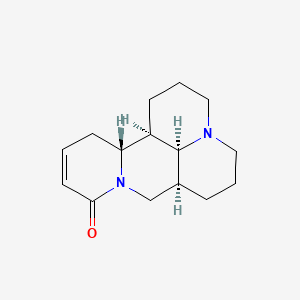
槐果碱
描述
Sophocarpine is a natural compound that belongs to the quinolizidine alkaloid family. It has a long history of use and widespread distribution in traditional Chinese herbal medicines such as Sophora alopecuroides, Sophora flavescens, and Sophora subprostrata . This compound has been studied for its various pharmacological effects, including anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective properties .
科学研究应用
作用机制
Sophocarpine is a natural compound that belongs to the quinolizidine alkaloid family. It has a long history of use and widespread distribution in traditional Chinese herbal medicines such as Sophora alopecuroides L., Sophora flavescens Ait., and Sophora subprostrata .
Target of Action
Sophocarpine has been shown to target various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . It also targets the regulation of IL-6, TNF-α, and IL-8 . In addition, it has been found to interact with microRNA-21 (miR-21) in the context of head and neck squamous cell carcinoma .
Mode of Action
Sophocarpine interacts with its targets to modulate various signaling pathways. For instance, it has been found to inhibit the NF-κB signaling pathway, along with upstream pathways such as PI3K/AKT and MAPK . In the context of head and neck squamous cell carcinoma, sophocarpine exerts its growth-inhibitory effect via the downregulation of miR-21 expression by blocking Dicer-mediated miR-21 maturation .
Biochemical Pathways
Sophocarpine affects various biochemical pathways. It modulates the NF-κB, MAPK, PI3K/AKT, and AMPK pathways, which are involved in inflammation, pain, viral infections, parasitic infections, cancer, endocrine regulation, and organ protection . It also affects the IL-6, TNF-α, and IL-8 pathways .
Pharmacokinetics
The distribution of sophocarpine in the body conforms to a two-compartment model, and sophocarpine can be detected in various tissues with a relatively short half-life . .
Result of Action
Sophocarpine has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It has been found to inhibit the proliferation, invasion, and migration of head and neck squamous cell carcinoma cells . It also ameliorates ox-LDL-mediated cytotoxicity, DNA fragmentation, and apoptosis in a dose-dependent manner .
Action Environment
The action of sophocarpine can be influenced by various environmental factors.
生化分析
Biochemical Properties
Sophocarpine has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .
Cellular Effects
Sophocarpine has beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer . It also has potential therapeutic effects on coronavirus disease 2019 (COVID-19) by mediating cytokine release and the nuclear factor NF-κB signaling pathway .
Molecular Mechanism
Sophocarpine can reverse isoprenaline-induced arrhythmia and inhibit INa, ICaL, and IKr currents . The electrophysiological effects of sophocarpine are similar to those of amiodarone, which might be regarded as a prospective antiarrhythmic agent .
Temporal Effects in Laboratory Settings
The distribution of sophocarpine in the body conforms to a two-compartment model, and sophocarpine can be detected in various tissues with a relatively short half-life .
Dosage Effects in Animal Models
Sophocarpine administration to diabetic mice significantly attenuated glucose content in the plasma . The diabetes mediated lowering of GSH, ceruloplasmin and vitamin E was prevented in mice plasma by sophocarpine administration .
Metabolic Pathways
Sophocarpine is involved in the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . It also has potential therapeutic effects on coronavirus disease 2019 (COVID-19) by mediating cytokine release and the nuclear factor NF-κB signaling pathway .
Transport and Distribution
Sophocarpine can be detected in various tissues with a relatively short half-life . This suggests that it is transported and distributed within cells and tissues.
准备方法
Synthetic Routes and Reaction Conditions
Sophocarpine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Sophora flavescens using solvents such as ethanol or methanol. The extract is then subjected to purification processes, including chromatography, to isolate sophocarpine .
Industrial Production Methods
In industrial settings, sophocarpine is typically produced through large-scale extraction from Sophora species. The process involves harvesting the plant material, drying it, and then using solvents to extract the active compounds. The extract is then purified to obtain sophocarpine in its pure form .
化学反应分析
Types of Reactions
Sophocarpine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the structure of sophocarpine, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the sophocarpine molecule, enhancing its pharmacological effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sophocarpine can yield quinolizidine derivatives with enhanced anti-inflammatory properties .
相似化合物的比较
Sophocarpine is often compared with other quinolizidine alkaloids, such as:
Sophocarpine’s uniqueness lies in its broad spectrum of pharmacological activities and its potential for use in various therapeutic applications .
属性
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFPTSOPGCENQ-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78003-71-1 (hydrobromide) | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90215126 | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6483-15-4 | |
| Record name | (-)-Sophocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6483-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


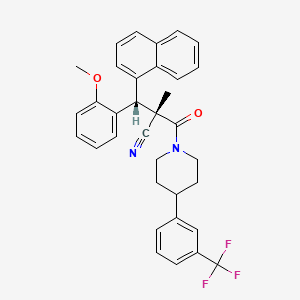
![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B610843.png)

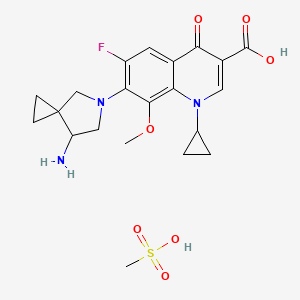
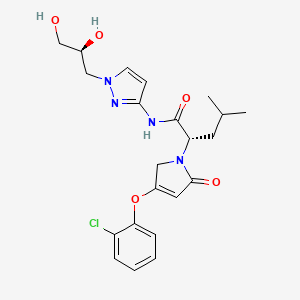

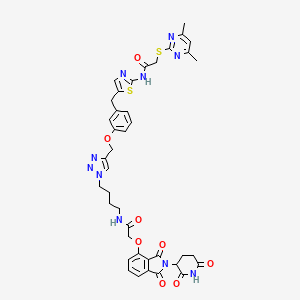
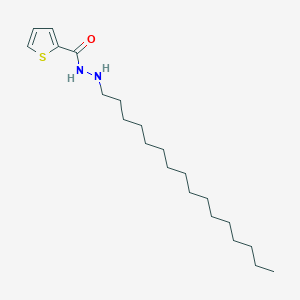
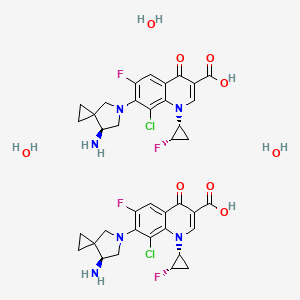

![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)
